4-bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
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Overview
Description
4-bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 2-chloroaniline with bromine and a sulfonamide reagent under controlled conditions. One common method involves the use of bromine and sodium bisulfate in the presence of a catalyst such as 4-(phenylethynyl)benzonitrile. The reaction is carried out in a solvent like acetonitrile under LED light irradiation for several hours, followed by extraction, drying, and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different sulfonamide derivatives.
Scientific Research Applications
4-bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chloroaniline
- 4-bromo-2-chlorophenol
- 4-bromo-2-chlorobenzene
Uniqueness
4-bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms along with the sulfonamide group. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO2S/c13-8-5-6-12(10(15)7-8)19(17,18)16-11-4-2-1-3-9(11)14/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSUSBJBKYXAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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